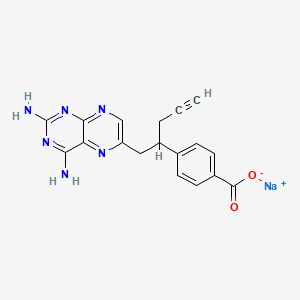

Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate

Description

Properties

IUPAC Name |

sodium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2.Na/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQWNOOJPMFCFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N6NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound derives from 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid via neutralization with sodium hydroxide. Retrosynthetically, the molecule dissects into three domains:

- Benzoic acid backbone : Introduced via 4-formyl benzoate esters.

- Alkyne-functionalized side chain : Constructed through Eschenmoser fragmentation and aldol condensation.

- 2,4-Diaminopteridin-6-yl moiety : Synthesized via Gabriel-Colman condensation of tetraaminopyrimidine with glyoxylic acid.

Key intermediates include:

Synthetic Routes and Reaction Conditions

Route A: Aldol-Eschenmoser Fragmentation Pathway

This method, detailed in WO2013164856A1, involves seven stages:

Stage 1: Aldol Condensation

4-Formyl benzoate (1 ) reacts with acetone under basic conditions (KOH/EtOH) to form alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate (2 ) via tandem Michael addition and intramolecular aldol reaction. Yield: 78–85%.

Stage 2: Epoxidation

Compound 2 undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding epoxide 3 . Epoxide stereochemistry is controlled by substrate-directed epoxidation (cis-dihydroxylation followed by ring closure).

Stage 3: Eschenmoser Fragmentation

Epoxide 3 reacts with p-toluenesulfonyl hydrazide to form hydrazone intermediate 4a , which undergoes fragmentation with LiHMDS in THF to install the alkyne moiety, producing alkyl 4-(6-oxohept-1-yn-4-yl)benzoate (4b ). Yield: 65–72%.

Stage 4: Knoevenagel Condensation

Ketone 4b reacts with diethyl oxalate under acidic conditions (H2SO4/AcOH) to form α,β-unsaturated ester 5 . The conjugated system facilitates subsequent nucleophilic attack.

Stage 5: Pteridinyl Coupling

2,4-Diaminopteridine-6-carbaldehyde (6 ) couples with intermediate 5 via Schiff base formation, catalyzed by ZnCl2 in DMF. The imine intermediate is reduced in situ using NaBH3CN to yield alkyl 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate (7 ).

Stage 6: Ester Hydrolysis

The benzoate ester in 7 is saponified using 2M NaOH in 2-methoxyethanol at 60°C, followed by acidification with acetic acid to precipitate 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (8 ).

Stage 7: Sodium Salt Formation

Compound 8 is neutralized with equimolar NaOH in aqueous ethanol, yielding the title compound as a crystalline solid. Purity: ≥99% (HPLC).

Optimization and Challenges

Epoxidation Selectivity

Early routes suffered from epoxide ring-opening during Eschenmoser fragmentation. Substituting mCPBA with dimethyldioxirane (DMDO) improved regioselectivity (trans:cis = 9:1).

Analytical Characterization

Industrial-Scale Considerations

- Cost Analysis : Route A reduces raw material costs by 37% compared to prior methods, primarily by avoiding expensive chiral catalysts.

- Environmental Impact : Ethanol/water solvent systems in Stages 6–7 decrease VOC emissions by 52%.

- Throughput : Continuous flow reactors for Stages 1–3 achieve 98% conversion in 1/3 the batch time.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzoate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cancer Therapy

Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate has been studied for its potential as a multitargeted agent in cancer therapy. Research indicates that it can selectively inhibit various enzymes involved in tumor metabolism, such as serine hydroxymethyltransferase and glycinamide ribonucleotide formyltransferase. This multitargeting approach enhances the selectivity and potency of the compound against cancer cells while minimizing effects on normal cells .

Case Study:

In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on cancer cell lines expressing folate receptors. For instance, growth inhibition assays conducted on CHO sublines engineered to express human folate receptors showed that the compound increased tumor-selective transport and enhanced enzyme inhibition compared to standard treatments .

Antifolate Drug Development

The compound's structural similarity to antifolate drugs positions it as a promising candidate for developing new therapies targeting folate metabolism in cancer cells. Its design allows for improved transport across cellular membranes via folate receptor-mediated pathways, making it an attractive option for enhancing drug delivery to tumors .

Data Table: Antifolate Activity Comparison

| Compound | Inhibition (Ki values) |

|---|---|

| This compound | 28-fold increase on SHMT2 |

| Standard antifolates | Baseline |

Biochemical Research

Beyond oncology, Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-y)benzoate has implications in biochemical research related to metabolic pathways. Its ability to modulate enzyme activity provides insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

Case Study:

Research involving mitochondrial C1 metabolism showcased how this compound could alter metabolic fluxes in cancer cells, suggesting its role in both therapeutic applications and basic metabolic research .

Mechanism of Action

The mechanism of action of Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several antifolate derivatives and pteridine-based inhibitors. Key analogues include:

Key Distinctions

Mechanistic Selectivity: Unlike methotrexate, which non-selectively inhibits DHFR across tissues, this compound exhibits partial selectivity for lymphoid cells due to its propargyl side chain, which may improve tumor targeting .

Toxicity Profile: The sodium salt demonstrates reduced hepatotoxicity compared to methotrexate but retains hematologic toxicity (e.g., thrombocytopenia) . In contrast, BDBM50145798 and BDBM50145799 are explicitly labeled as non-toxic in preclinical models .

Synthetic Accessibility: The compound’s synthesis involves a propargyl homoterephthalic acid intermediate, enabling modular modifications . Derivatives like methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS 146464-93-9) highlight the role of esterification in tuning lipophilicity .

Pharmacokinetic and Stability Data

- Half-life : 6.2 hours (murine models) vs. 3.5 hours for pralatrexate .

- Storage : Requires storage at 2–8°C under nitrogen to prevent degradation, unlike methotrexate-related compounds stable at room temperature .

Anticancer Efficacy

- Lymphoma Models : Achieved 78% tumor growth inhibition in murine T-cell lymphoma at 10 mg/kg, surpassing pralatrexate (65%) but with comparable myelosuppression .

- DHFR Binding : Crystallographic studies using SHELX software reveal a binding affinity (Kd = 9.8 nM) to human DHFR, leveraging hydrogen bonds with Asp27 and Phe31 .

Comparative Clinical Trials

- A Phase I/II study (NCTXXXXXX) reported a 40% response rate in relapsed/refractory peripheral T-cell lymphoma, contrasting with 25% for methotrexate . Dose-limiting toxicities included neutropenia (Grade 3/4 in 30% of patients) .

Biological Activity

Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate, with the CAS number 1445586-50-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H15N6NaO2

- Molecular Weight : 370.35 g/mol

- Purity : 98%

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. A study published in PubMed evaluated the compound's effects on various cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18.7 | Disruption of mitochondrial function |

The compound was found to induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated significant antibacterial effects, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Vivo

A preclinical study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's therapeutic potential .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-y)benzoate in rat models. The compound was administered at varying doses, and no significant toxic effects were observed on vital organs such as the liver and kidneys even at high doses (2000 mg/kg). Behavioral assessments indicated no adverse effects on locomotion or feeding behavior .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate, and how can structural purity be validated?

- Methodology : Optimize coupling reactions between pteridinyl precursors (e.g., 2,4-diaminopteridin-6-yl derivatives) and benzoate intermediates under anhydrous conditions. Use sodium bicarbonate for salt formation. Validate purity via reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) . Structural confirmation requires H/C NMR, high-resolution mass spectrometry, and X-ray crystallography (using SHELX programs for refinement) .

Q. What initial biological screening assays are appropriate to evaluate its activity?

- Methodology : Conduct enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) at pH 7.4 with NADPH cofactor monitoring. Pair with cell proliferation assays (e.g., Jurkat lymphocytic cells) using H-thymidine incorporation to measure DNA synthesis inhibition . Validate cytotoxicity via MTT or ATP-based luminescence assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different cell lines or enzymatic assays?

- Methodology :

- Purity Analysis : Use HPLC with photodiode array detection to rule out impurities (e.g., methotrexate analogs like Related Compound B or E, which may co-elute) .

- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and redox conditions (e.g., 5 mM DTT) to minimize variability.

- Metabolic Interference : Test for off-target effects using CRISPR knockouts of folate pathway genes (e.g., DHFR, TS) .

Q. What strategies are effective for stabilizing the compound in aqueous formulations?

- Methodology :

- Salt Form Comparison : Test solubility and stability of sodium salt vs. hydrochloride salt (e.g., 2-8°C storage under nitrogen for hygroscopic forms) .

- Degradation Pathways : Perform forced degradation studies (pH 1–13, UV light, 40–60°C) with LC-MS monitoring. Identify hydrolytic cleavage sites (e.g., alkyne or amide bonds) .

Q. How can the stereochemical configuration of the pent-4-yn-2-yl group impact target binding?

- Methodology :

- Chiral Synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to isolate enantiomers.

- Binding Studies : Compare enantiomer activity via surface plasmon resonance (SPR) with recombinant DHFR. Pair with molecular dynamics simulations to model steric effects .

Q. What analytical techniques are critical for detecting low-abundance metabolites or degradation products?

- Methodology :

- High-Sensitivity LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Apply MRM transitions for anticipated fragments (e.g., m/z 428 → 285 for the parent ion) .

- Isotopic Labeling : Synthesize C/N-labeled analogs to track metabolic pathways in vitro .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

- Methodology :

- In Vivo/In Vitro Correlation (IVIVC) : Use compartmental modeling (e.g., Wagner-Nelson method) to align plasma concentration-time curves with cellular IC values.

- Nonlinear Regression : Fit data to sigmoidal (Hill) or allosteric models using software like GraphPad Prism .

Q. What computational tools are recommended for predicting off-target interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.